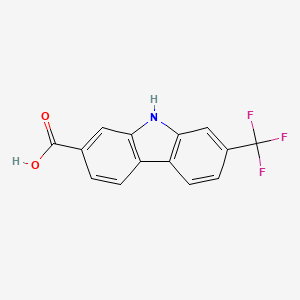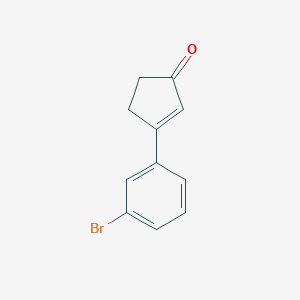
3-(3-Bromophenyl)cyclopent-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromophenyl)cyclopent-2-EN-1-one is an organic compound with the molecular formula C11H9BrO It is characterized by a cyclopentenone ring substituted with a bromophenyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)cyclopent-2-EN-1-one typically involves the bromination of phenylcyclopent-2-en-1-one. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromophenyl)cyclopent-2-EN-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, such as the Michael addition.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Michael Addition: Reagents like organocopper nucleophiles or silyl enol ethers are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
Substitution: Formation of various substituted cyclopentenones.
Addition: Formation of adducts with nucleophiles.
Oxidation: Formation of cyclopentenone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromophenyl)cyclopent-2-EN-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-Bromophenyl)cyclopent-2-EN-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. It may also interact with biological macromolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentenone: A related compound with a similar cyclopentenone ring structure but without the bromophenyl substitution.
3-Phenylcyclopent-2-en-1-one: Similar structure but with a phenyl group instead of a bromophenyl group.
3-(4-Bromophenyl)cyclopent-2-en-1-one: Similar structure but with the bromine atom at the fourth position of the phenyl ring.
Uniqueness
3-(3-Bromophenyl)cyclopent-2-EN-1-one is unique due to the presence of the bromine atom at the third position of the phenyl ring, which imparts distinct chemical reactivity and potential biological activities. This substitution pattern can influence the compound’s electronic properties and its interactions with other molecules.
Eigenschaften
CAS-Nummer |
885323-01-3 |
|---|---|
Molekularformel |
C11H9BrO |
Molekulargewicht |
237.09 g/mol |
IUPAC-Name |
3-(3-bromophenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C11H9BrO/c12-10-3-1-2-8(6-10)9-4-5-11(13)7-9/h1-3,6-7H,4-5H2 |
InChI-Schlüssel |
YVWVXDNYUQMCDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C=C1C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


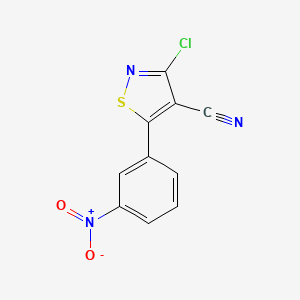
![1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B12611047.png)
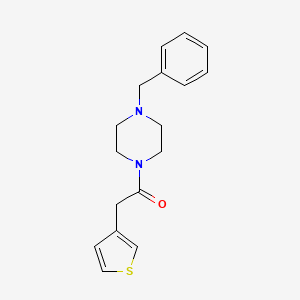
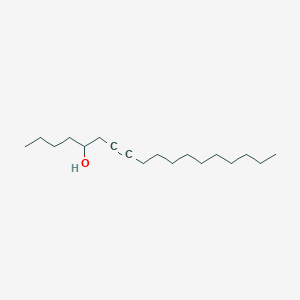
![5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)
![[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12611066.png)
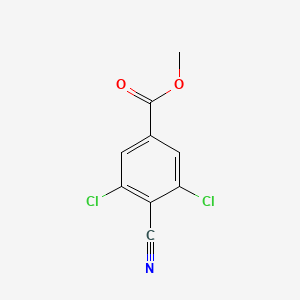
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12611088.png)
![Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane](/img/structure/B12611093.png)
![1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]-](/img/structure/B12611095.png)
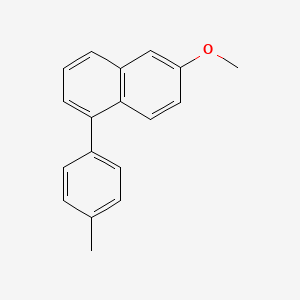
![[2-(Piperidin-3-yl)phenyl]methanol](/img/structure/B12611110.png)

